"4-(2-Bromophenyl)-4-oxobutyric acid" chemical properties
"4-(2-Bromophenyl)-4-oxobutyric acid" chemical properties
This guide details the chemical properties, synthesis, and applications of 4-(2-Bromophenyl)-4-oxobutyric acid (also known as 3-(2-Bromobenzoyl)propionic acid ). It focuses on its critical role as a regioselective building block for 5-bromo-1-tetralone , a scaffold widely used in the development of CNS-active agents, HIV protease inhibitors, and bromodomain inhibitors.
Chemical Identity & Physical Properties
4-(2-Bromophenyl)-4-oxobutyric acid is a keto-acid intermediate characterized by an ortho-substituted bromine atom on the phenyl ring. Unlike its para-isomer (which is easily accessible via standard Friedel-Crafts acylation), the ortho-isomer requires specific synthetic control to avoid regioisomeric mixtures.
| Property | Data |
| IUPAC Name | 4-(2-Bromophenyl)-4-oxobutyric acid |
| Common Name | 3-(2-Bromobenzoyl)propionic acid |
| CAS Number | 15115-58-9 |
| Molecular Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.08 g/mol |
| Appearance | White to off-white/pale orange crystalline powder |
| Melting Point | 98–102 °C |
| Solubility | Soluble in Methanol, Ethanol, DMSO, CH₂Cl₂; Insoluble in Water |
| pKa (Predicted) | ~4.60 (Carboxylic acid) |
| Key Structural Feature | Ortho-bromo substituent directs cyclization regiochemistry |
Synthesis & Production
The direct reaction of bromobenzene with succinic anhydride typically yields the para-isomer (4-bromo) due to steric hindrance and electronic direction. To selectively synthesize the 2-bromo (ortho) isomer, a Grignard-mediated approach is preferred.
Method A: Grignard Addition (Regioselective)
This method utilizes 2-bromophenylmagnesium bromide to attack succinic anhydride. Low temperature is critical to prevent double addition.
Protocol:
-
Reagents: 2-Bromophenylmagnesium bromide (prepared from 1,2-dibromobenzene or 2-bromoiodobenzene), Succinic anhydride, THF (anhydrous).
-
Procedure:
-
Dissolve succinic anhydride (1.0 equiv) in anhydrous THF at -78 °C.
-
Slowly add 2-bromophenylmagnesium bromide (1.0 equiv) dropwise over 1 hour.
-
Allow the mixture to warm to 0 °C and stir for 2 hours.
-
Quench: Acidify with 1M HCl to pH 2.
-
Workup: Extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Toluene/Hexanes or Ethanol.
-
Method B: Friedel-Crafts Acylation (Non-Selective)
Note: This method is generally discouraged for the 2-bromo isomer due to low yield and difficult separation from the major 4-bromo product.
-
Reaction: Bromobenzene + Succinic Anhydride + AlCl₃.
-
Outcome: ~85% para-isomer, ~15% ortho-isomer. Separation requires extensive fractional crystallization.
Reactivity Profile: The Cyclization Pathway
The primary utility of 4-(2-Bromophenyl)-4-oxobutyric acid is its conversion into 5-bromo-1-tetralone . This transformation involves the reduction of the ketone followed by intramolecular cyclization (or direct cyclization followed by reduction, though the former is more common for stability).
Mechanism: Formation of 5-Bromo-1-tetralone
-
Reduction: The keto-group is reduced (e.g., Wolff-Kishner or catalytic hydrogenation) to form 4-(2-bromophenyl)butyric acid .
-
Cyclization: The carboxylic acid is converted to an acid chloride (using SOCl₂) and cyclized via intramolecular Friedel-Crafts alkylation (using AlCl₃).
-
Regiochemistry: The cyclization occurs at the open ortho position (C6 of the phenyl ring). The position occupied by Bromine (C2) is blocked.
Visualized Pathway (DOT Diagram)
Caption: Synthesis of the key pharmacophore 5-Bromo-1-tetralone from the keto-acid precursor.
Applications in Drug Development
The 5-bromo-1-tetralone scaffold derived from this acid is a versatile "chiral chemical" precursor.[1] The bromine atom provides a handle for further functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) to attach complex heterocycles.
| Therapeutic Area | Application / Mechanism |
| Alzheimer's Disease | Precursor for Beta-secretase (BACE1) inhibitors . The tetralone core mimics the transition state of the amyloid-beta cleavage process. |
| HIV Therapeutics | Synthesis of HIV-1 Protease Inhibitors (e.g., GRL series).[3] The tetralin moiety serves as a P2-ligand that fits into the hydrophobic pocket of the viral protease. |
| Oncology | Development of CBP/EP300 Bromodomain Inhibitors . Used to treat fibrotic diseases and certain cancers by modulating gene transcription. |
| CNS Agents | Synthesis of rigid analogs of neurotransmitters (Serotonin/Dopamine ligands) where the tetralin ring restricts conformational freedom to increase receptor selectivity. |
Safety & Handling
-
GHS Classification: Warning.[4]
-
Hazard Statements:
-
Handling: Use in a fume hood. Avoid dust formation. The compound is an organic acid and can be corrosive to mucous membranes in high concentrations.
-
Storage: Store at room temperature (15-25 °C) in a tightly sealed container. Keep away from strong oxidizing agents.
References
-
Sigma-Aldrich. 3-(2-Bromophenyl)propionic acid Product Sheet (CAS 15115-58-9).Link
-
National Institutes of Health (NIH). Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors.Link
-
MDPI Molecules. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine (Tetralone Derivatives).Link
-
Google Patents. Therapeutic compounds (CBP/EP300 inhibitors) derived from 5-bromo-1-tetralone.Link
-
TCI Chemicals. Product Specification: 3-(2-Bromophenyl)propionic Acid.[5]Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US11247989B2 - Therapeutic compounds and uses thereof - Google Patents [patents.google.com]
- 3. Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15115-58-9|3-(2-Bromophenyl)propionic acid|BLD Pharm [bldpharm.com]
- 5. 3-(2-Bromophenyl)propionic acid , 97% , 15115-58-9 - CookeChem [cookechem.com]
